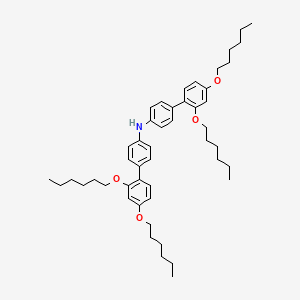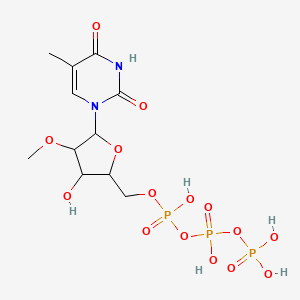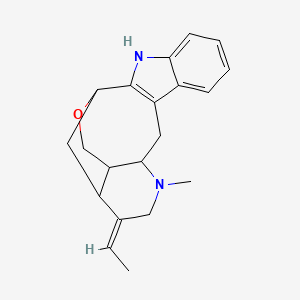
Bis(2',4'-bis(hexyloxy)biphenyl-4-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine is a chemical compound known for its application in dye-sensitized solar cells. It is recognized for its efficiency in light harvesting and surface modification, which enhances the overall efficiency of solar cells . The compound has a molecular formula of C48H67NO4 and a molecular weight of 722.05 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine typically involves the reaction of biphenyl derivatives with hexyloxy groups under controlled conditions. The process may include steps such as nitration, reduction, and amination to introduce the amine group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The compound is produced in facilities adhering to ISO, FDA, CE, and GMP standards to ensure quality and safety .
化学反応の分析
Types of Reactions
Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The hexyloxy groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine is widely used in scientific research, particularly in the field of solar energy. Its primary application is in dye-sensitized solar cells, where it serves as a dye to enhance light absorption and conversion efficiency . Additionally, the compound’s structural properties make it suitable for use in device fabrication and surface modification .
作用機序
The mechanism by which Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine exerts its effects involves its ability to efficiently harvest light and modify surfaces. The compound interacts with light photons, facilitating their absorption and conversion into electrical energy. Its acidic properties also enable it to modify surfaces, enhancing the overall efficiency of the devices it is used in .
類似化合物との比較
Similar Compounds
Bis(4-biphenylyl)amine: Another biphenyl derivative used in organic synthesis and pharmaceutical applications.
N,N-Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine: A similar compound with thiophene groups used in various chemical applications.
Uniqueness
Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine stands out due to its specific application in dye-sensitized solar cells. Its unique combination of hexyloxy groups and biphenyl structure provides superior light-harvesting capabilities and surface modification properties, making it highly efficient for solar energy applications .
特性
分子式 |
C48H67NO4 |
|---|---|
分子量 |
722.0 g/mol |
IUPAC名 |
4-(2,4-dihexoxyphenyl)-N-[4-(2,4-dihexoxyphenyl)phenyl]aniline |
InChI |
InChI=1S/C48H67NO4/c1-5-9-13-17-33-50-43-29-31-45(47(37-43)52-35-19-15-11-7-3)39-21-25-41(26-22-39)49-42-27-23-40(24-28-42)46-32-30-44(51-34-18-14-10-6-2)38-48(46)53-36-20-16-12-8-4/h21-32,37-38,49H,5-20,33-36H2,1-4H3 |
InChIキー |
DJOIOSDNQRJAOA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC(=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=C(C=C(C=C4)OCCCCCC)OCCCCCC)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide](/img/structure/B12105037.png)
![2-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105041.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea](/img/structure/B12105047.png)


![2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)
![[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)






